2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
Descripción
The structure features a quinazolinone core substituted at position 2 with a thioether-linked 2-(3-chlorophenyl)-5-methyloxazole moiety and at position 3 with a 2-methoxybenzyl group.
Propiedades
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3S/c1-17-23(29-25(34-17)18-9-7-10-20(28)14-18)16-35-27-30-22-12-5-4-11-21(22)26(32)31(27)15-19-8-3-6-13-24(19)33-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLVNPPPJBXXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one (CAS Number: 1114645-94-1) belongs to the quinazoline family, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.0 g/mol . The structure features a quinazoline core with several substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₂S |
| Molecular Weight | 440.0 g/mol |
| CAS Number | 1114645-94-1 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the quinazoline skeleton followed by the introduction of various functional groups through nucleophilic substitutions and cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study evaluated various 2-substituted quinazolines against multiple cancer cell lines, revealing that compounds with similar structures exhibited significant anti-proliferative effects.
Case Study: Antiproliferative Activity
In a study assessing the anti-proliferative activity against nine cancer cell lines (including glioblastoma and lung carcinoma), compounds similar to our target showed IC50 values in the low micromolar range. The presence of phenyl and methoxy substitutions was noted to enhance cytotoxicity significantly.
Table 2: IC50 Values of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17 | LN-229 | 5.6 |
| Compound 21 | Capan-1 | 4.8 |
| Compound 25 | HCT-116 | 6.2 |
Kinase Inhibition
The compound has also been screened for its ability to inhibit various kinases, which are critical in cancer cell signaling pathways. Differential Scanning Fluorimetry (DSF) was used to assess binding affinity and stability against a panel of kinases.
Table 3: Kinase Inhibition Profiles
| Kinase Target | ΔTm (°C) | Compound Binding Affinity |
|---|---|---|
| DAPK3 | +4.1 | Moderate |
| MST3 | +3.0 | Moderate |
| DYRK1A | +5.0 | High |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways in cancer cells.
- Kinase Targeting : Binding to specific kinases involved in tumor growth and survival.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations :
- The 4-ethoxyphenyl analog () replaces the 3-chlorophenyl group with an electron-donating ethoxy substituent, likely reducing electrophilicity and altering target affinity. Ethoxy groups are associated with enhanced membrane permeability in lipophilic environments .
- Pyridinylvinyl derivatives () exhibit anticancer activity due to π-π stacking interactions with kinase active sites, a mechanism the target compound may share given its aromatic substituents .
Non-Quinazolinone Heterocyclic Analogs
Table 2: Comparison with Thiazolidinone and Pyrazolopyrimidine Derivatives
Key Observations :
- The thiazolidinone derivative () replaces the quinazolinone core with a sulfur-containing thiazolidinone ring, which may confer distinct redox properties or metal-binding capabilities .
- PI3K inhibitor analogs () feature trifluoromethyl and pyrazolopyrimidine groups, highlighting the importance of electronegative substituents for kinase target engagement. The target compound’s 3-chlorophenyl group may similarly enhance affinity for ATP-binding pockets .
Pharmacological and Physicochemical Considerations
Substituent Effects on Bioactivity
- Chlorophenyl vs. Ethoxyphenyl : The target compound’s 3-chlorophenyl group may improve binding to hydrophobic enzyme regions compared to the 4-ethoxyphenyl analog’s bulkier, polar substituent .
- Methoxybenzyl vs. Trifluoromethylbenzyl : The 2-methoxybenzyl group in the target compound likely offers better solubility than the trifluoromethylbenzyl group in ’s PI3K inhibitors, albeit with reduced electronegativity .
Therapeutic Potential
- While direct evidence is lacking, the structural resemblance to PI3K inhibitors () and anticancer quinazolinones () suggests possible utility in oncology. Further studies could explore kinase inhibition or apoptosis induction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
